molecular formula C7H12O4 B14744548 2-Ethyl-3-methylbutanedioic acid CAS No. 1186-78-3

2-Ethyl-3-methylbutanedioic acid

Cat. No.: B14744548
CAS No.: 1186-78-3
M. Wt: 160.17 g/mol
InChI Key: CLJUPSQCFBYRDR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-3-methylbutanedioic acid can be achieved through several methods. One common approach involves the alkylation of malonic acid derivatives. For instance, ethyl acetoacetate can be alkylated with ethyl bromide in the presence of a strong base like sodium ethoxide. The resulting product is then hydrolyzed and decarboxylated to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One such method includes the catalytic hydrogenation of 2-ethyl-3-methylmaleic anhydride, followed by hydrolysis to obtain the desired dicarboxylic acid. The reaction conditions often involve elevated temperatures and pressures to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methylbutanedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: Reduction reactions can convert the carboxyl groups into alcohols.

    Substitution: The hydrogen atoms in the alkyl chains can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

2-Ethyl-3-methylbutanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: This compound can be used in studies involving metabolic pathways and enzyme reactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-3-methylbutanedioic acid involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The carboxyl groups can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylsuccinic acid
  • 3-Methylsuccinic acid
  • 2-Methylglutaric acid

Comparison

2-Ethyl-3-methylbutanedioic acid is unique due to the presence of both ethyl and methyl groups on the succinic acid backbone. This structural feature imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the ethyl group can influence the compound’s solubility, reactivity, and interaction with other molecules.

Properties

CAS No.

1186-78-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-ethyl-3-methylbutanedioic acid

InChI

InChI=1S/C7H12O4/c1-3-5(7(10)11)4(2)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

CLJUPSQCFBYRDR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C(=O)O)C(=O)O

Origin of Product

United States

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